Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 618077-86-4) is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- An isopropyl ester group at position 4.
- A thiophen-2-yl substituent at position 3.
- A 2-oxo-1-propylindolin-3-ylidene moiety at position 2.
This class of compounds is of pharmacological interest due to the pyrimidine core, which is known for diverse bioactivities, including antimicrobial and anti-inflammatory properties .
Properties
CAS No. |
618077-86-4 |
|---|---|
Molecular Formula |
C26H25N3O4S2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
propan-2-yl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H25N3O4S2/c1-5-12-28-17-10-7-6-9-16(17)20(23(28)30)22-24(31)29-21(18-11-8-13-34-18)19(25(32)33-14(2)3)15(4)27-26(29)35-22/h6-11,13-14,21H,5,12H2,1-4H3/b22-20- |
InChI Key |
INAKMVXYPSWHRF-XDOYNYLZSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indolin-3-ylidene intermediate, followed by the formation of the thiazolo[3,2-a]pyrimidine ring system. The final step involves the esterification of the carboxylate group with isopropyl alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process.
Chemical Reactions Analysis
Formation of the Indolin-3-ylidene Intermediate
-
Reaction : Condensation of 2-oxo-1-propylindoline with thiourea derivatives under acidic conditions.
-
Conditions : Reflux in ethanol with HCl as a catalyst (70–80°C, 6–8 hours).
-
Monitoring : TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) and IR spectroscopy (carbonyl stretch at 1711 cm⁻¹).
Thiazolo[3,2-a]pyrimidine Ring Formation
-
Reaction : Cyclization of the intermediate with ethyl acetoacetate in the presence of ZnMnO3@Ni(OH)2 as a bifunctional catalyst.
-
Conditions : Solvent-free, 120°C, 3 hours.
-
Yield Enhancement : Catalyst increases yield from 52% to 88% by accelerating intramolecular cyclization .
Esterification of the Carboxylate Group
-
Reaction : Reaction with isopropyl alcohol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.
-
Conditions : Room temperature, 12 hours in anhydrous dichloromethane.
-
Product Confirmation : NMR shows characteristic isopropyl doublet at δ 1.25 ppm (6H) and quartet at δ 5.05 ppm (1H) .
Reactivity of Functional Groups
The compound’s reactivity is governed by its thiazole, pyrimidine, thiophene, and ester moieties:
Stability and Degradation Studies
-
pH Stability : Stable in neutral conditions (pH 6–8) but degrades in strongly acidic (pH < 3) or basic (pH > 10) environments via ester hydrolysis and ring-opening.
-
Thermal Stability : Decomposes above 220°C (DSC analysis), forming CO2 and sulfur-containing byproducts .
Catalytic Modifications
The use of ZnMnO3@Ni(OH)2 in synthesis highlights the role of catalysis in enhancing reaction efficiency:
| Catalyst | Reaction Step | Yield Without Catalyst | Yield With Catalyst |
|---|---|---|---|
| ZnMnO3@Ni(OH)2 | Thiazolo-pyrimidine cyclization | 52% | 88% |
Analytical Characterization
Key spectral data for reaction monitoring:
Scientific Research Applications
Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound is compared with two closely related derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 2,4,6-trimethoxybenzylidene group in the ethyl derivative introduces strong electron-donating methoxy groups, which may stabilize charge-transfer interactions absent in the target compound .
Steric and Conformational Differences :
- The propyl chain on the indolin moiety of the target compound provides moderate hydrophobicity compared to the allyl group in the allyl variant, which may influence membrane permeability .
- The ethyl derivative’s pyrimidine ring adopts a flattened boat conformation , deviating by 0.224 Å from planarity, a feature likely shared by the target compound due to structural homology .
Crystallographic Insights: The ethyl derivative crystallizes in a monoclinic system (a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, β = 94.465°) with intermolecular C–H···O hydrogen bonds forming chains along the c-axis . Similar packing may occur in the target compound, though the thiophene substituent could alter symmetry and intermolecular interactions.
Spectroscopic and Functional Comparisons
- NMR Trends : In related compounds (e.g., ), chemical shift differences in specific regions (e.g., 29–36 ppm) correlate with substituent changes. The target compound’s thiophene and propylindolin groups would likely cause distinct shifts in regions A (39–44 ppm) and B (29–36 ppm) compared to the ethyl derivative .
- Hydrogen Bonding : The ethyl derivative’s C–H···O interactions stabilize its crystal lattice . The target compound’s carbonyl and thiophene groups may instead favor C–H···S or π-stacking interactions, though experimental confirmation is needed.
Biological Activity
Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a complex heterocyclic compound, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 507.62 g/mol. Its structure includes a thiazolo-pyrimidine core, which is known for various biological activities. The presence of the thiophene group and indolin moiety further contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O4S2 |
| Molecular Weight | 507.62 g/mol |
| CAS Number | 618077-86-4 |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that thiazole-containing compounds exhibit significant antitumor activity. The thiazolo[3,2-a]pyrimidine scaffold has been associated with cytotoxic effects against various cancer cell lines. For instance, compounds similar to isopropyl 7-methyl derivatives have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting a promising therapeutic application in oncology .
The proposed mechanism of action for thiazole derivatives involves the inhibition of key enzymes involved in cancer progression, such as protein kinases and phosphodiesterases. These enzymes play critical roles in cell signaling pathways that regulate proliferation and survival of cancer cells. The presence of the indolin moiety may enhance the compound's interaction with these targets due to its planar structure and ability to form π-stacking interactions .
Antimicrobial Activity
In addition to antitumor properties, isopropyl 7-methyl derivatives have demonstrated antimicrobial activity against various pathogens. Studies have indicated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function. The thiophene component is particularly noted for enhancing antimicrobial efficacy .
Case Studies
-
Study on Anticancer Activity :
A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives revealed that isopropyl 7-methyl derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 1.5 to 5 µM. The study highlighted the importance of substituents on the thiazole ring for enhancing activity . -
Antimicrobial Efficacy :
In vitro tests showed that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain strains .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a multi-step condensation reaction. A mixture of precursors (e.g., substituted pyrimidine derivatives, aldehydes) is refluxed in glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. For example, analogous compounds are synthesized by refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine derivatives with chloroacetic acid and aromatic aldehydes for 8–10 hours, achieving ~78% yield after recrystallization in ethyl acetate/ethanol . Optimization Strategies:
- Catalyst Loading: Increase sodium acetate (1.5–2.0 equiv) to enhance cyclization efficiency.
- Solvent Ratio: Use a 1:1 acetic acid/anhydride mixture to balance reactivity and solubility.
- Crystallization: Slow evaporation of ethyl acetate-ethanol (3:2) yields high-purity single crystals suitable for X-ray studies .
Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure?
Methodological Answer:
- X-ray Diffraction (XRD): Resolves bond lengths, angles, and torsion angles (e.g., C5 deviation of 0.224 Å from the pyrimidine plane indicates a flattened boat conformation) .
- Hydrogen Bonding Analysis: Identify bifurcated C–H···O interactions (e.g., chains along the c-axis with H-bond distances of 2.2–2.5 Å) .
- Supplementary Methods: Use NMR (1H/13C) and IR to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
Q. Table 1: Key Crystallographic Parameters (from Analogous Compounds)
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic (P21/n) | |
| Unit Cell Dimensions | a = 7.536 Å, b = 18.178 Å | |
| Dihedral Angle | 80.94° (thiazole vs. benzene) | |
| Hydrogen Bond Distance | 2.42 Å (C–H···O) |
Advanced Research Questions
Q. How can researchers analyze the conformational dynamics of the thiazolo[3,2-a]pyrimidine core using XRD data?
Methodological Answer:
- Puckering Analysis: Calculate deviations of chiral centers (e.g., C5 deviates 0.224 Å from the pyrimidine plane, indicating a flattened boat conformation) .
- Torsion Angles: Measure substituent orientations (e.g., the thiophen-2-yl group’s dihedral angle relative to the core influences π-π stacking).
- Software Tools: Use PLATON or Mercury to model electron density maps and validate non-covalent interactions .
Q. What strategies resolve contradictions between computational modeling and experimental bond lengths/angles?
Methodological Answer:
- Cross-Validation: Compare DFT-optimized geometries with XRD data (e.g., N1–C9 bond length: 1.3047 Å experimentally vs. 1.31 Å computationally) .
- Adjust Basis Sets: Incorporate dispersion corrections (e.g., Grimme’s D3) to improve van der Waals interaction accuracy.
- Thermal Ellipsoids: Analyze anisotropic displacement parameters to assess dynamic vs. static disorder in crystal lattices .
Q. Table 2: Key Bond Lengths and Angles (from XRD Data)
| Bond/Angle | Experimental Value | Source |
|---|---|---|
| N1–C9 | 1.3047 Å | |
| C9–S1 | 1.727 Å | |
| C5–C6–C10 | 117.7° | |
| C–H···O Angle | 120.8° |
Q. How do intermolecular interactions influence crystal packing and physicochemical properties?
Methodological Answer:
- Hydrogen Bond Networks: Bifurcated C–H···O bonds create 1D chains, enhancing thermal stability (melting point >420 K) .
- π-π Stacking: Aromatic substituents (e.g., thiophen-2-yl) contribute to layered packing, affecting solubility and bioavailability.
- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., O···H contacts account for 12% of the surface area) .
Q. How can substituents like the thiophen-2-yl group modulate electronic properties?
Methodological Answer:
- Electron Withdrawal/Donation: Thiophene’s electron-rich nature increases conjugation, red-shifting UV-Vis absorption.
- DFT Calculations: Compare HOMO-LUMO gaps of analogs (e.g., phenyl vs. thiophen-2-yl substituents) to predict reactivity .
- Cyclic Voltammetry: Measure oxidation potentials to assess electron-donating effects (e.g., thiophene lowers E₁/₂ by ~0.2 V).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
